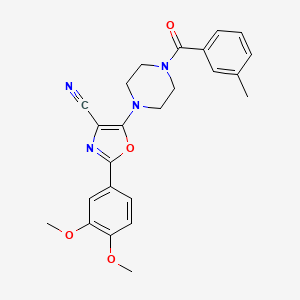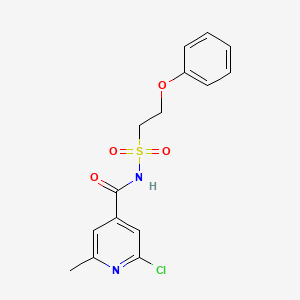![molecular formula C7H10Cl2N4 B2590565 [1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride CAS No. 91981-60-1](/img/structure/B2590565.png)
[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride” is a chemical compound with the molecular weight of 184.63 . It is a solid substance and is stored under inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride” has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Physical And Chemical Properties Analysis
“[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride” is a solid substance . It is stored under inert atmosphere at temperatures between 2-8°C . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Triazolopyridines, including our compound of interest, have demonstrated antibacterial properties . They are important in the development of new antibacterial agents, especially in the face of increasing antibiotic resistance. The structure of triazolopyridines allows them to interact with bacterial enzymes or proteins, potentially inhibiting bacterial growth or killing the bacteria directly.
Antifungal Applications
Similarly, these compounds have shown antifungal activity . This makes them valuable in the research and development of treatments for fungal infections. Their mode of action may involve disrupting the fungal cell membrane or interfering with essential fungal enzymes.
Anticancer Properties
Some triazolopyridines are being studied for their anticancer properties . They can act as inhibitors of certain kinases involved in cancer cell proliferation . For example, they may inhibit c-Met/VEGFR-2 kinases, which play a role in tumor growth and angiogenesis.
Antidiabetic Potential
The structural similarity of triazolopyridines to certain pharmacophores makes them candidates for antidiabetic drug development . They could be used to design new medications for type II diabetes mellitus, potentially acting through mechanisms such as enhancing insulin sensitivity or secretion.
Antiplatelet and Antithrombotic Effects
These compounds have been associated with antiplatelet and antithrombotic effects . They could contribute to the prevention of blood clots, thereby reducing the risk of heart attacks and strokes. Research in this area could lead to new therapies for cardiovascular diseases.
Neuroprotective Effects
Research has indicated that triazolopyridines may have neuroprotective effects . They could protect nerve cells from damage or death caused by neurodegenerative diseases or other neurological disorders. This application is particularly promising for the development of treatments for conditions like Alzheimer’s disease or Parkinson’s disease.
Safety and Hazards
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-5-7-10-9-6-3-1-2-4-11(6)7;;/h1-4H,5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCXRTGEVVDRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91981-60-1 |
Source


|
| Record name | [1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

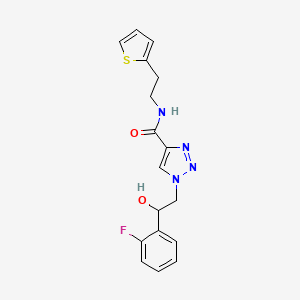
![N-(1,3-benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2590485.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2590486.png)
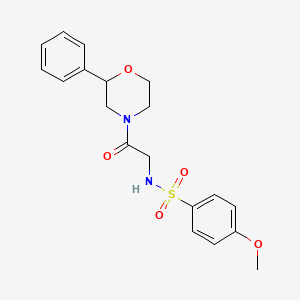
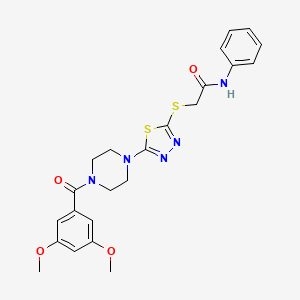
![3-[(4-bromophenyl)methyl]-9-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2590492.png)
![3,4,5-trimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2590493.png)

![5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2590500.png)

![1-[1-(Oxane-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2590502.png)
